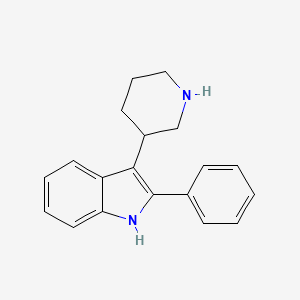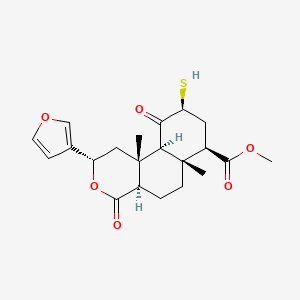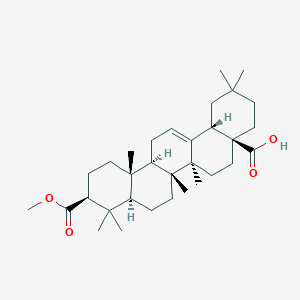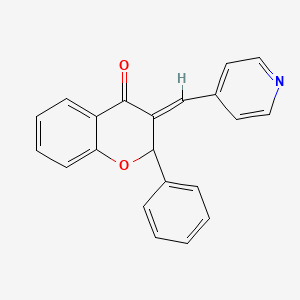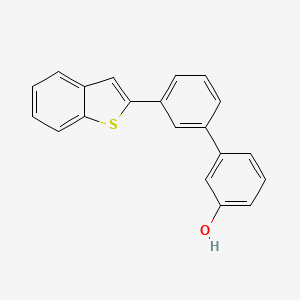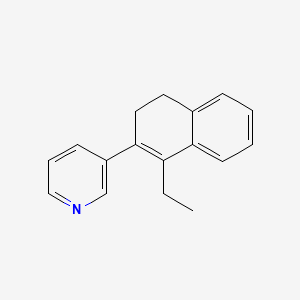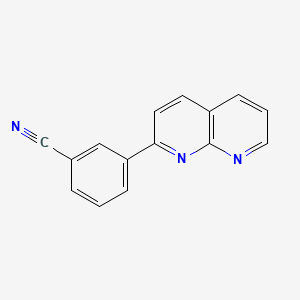
3-(1,8-Naphthyridin-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,8-Naphthyridin-2-yl)benzonitrile is a heterocyclic compound that features a naphthyridine ring fused with a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,8-naphthyridin-2-yl)benzonitrile can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ microwave-assisted synthesis, which significantly reduces reaction time and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(1,8-Naphthyridin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the nitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3-(1,8-Naphthyridin-2-yl)benzonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(1,8-naphthyridin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it targets bacterial enzymes, inhibiting their function and leading to bacterial cell death. In anticancer applications, it interferes with cellular processes such as DNA replication and repair, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: A core structure similar to 3-(1,8-naphthyridin-2-yl)benzonitrile, used in various medicinal chemistry applications.
3-(1,8-Naphthyridin-4-ylethynyl)benzonitrile: Another derivative with similar biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
properties
Molecular Formula |
C15H9N3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
3-(1,8-naphthyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C15H9N3/c16-10-11-3-1-4-13(9-11)14-7-6-12-5-2-8-17-15(12)18-14/h1-9H |
InChI Key |
ANJYTIPEHJCPPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC3=C(C=CC=N3)C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Pyridin-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one](/img/structure/B10842083.png)
![2-Phenyl-4-[1,2,4]triazol-1-yl-chroman-7-ol](/img/structure/B10842084.png)
![2-propyl-N-[(4-sulfamoylphenyl)methyl]pentanamide](/img/structure/B10842087.png)

![2-p-Tolyl-6H-pyrazolo[1,5-c]quinazolin-5-one](/img/structure/B10842098.png)
![2-Thiomorpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B10842105.png)
